

Fluopyram: A Technical Guide to Its Physicochemical Properties for Research Applications

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Compound of Interest

Compound Name: *Fluopyram*

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Introduction

Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide and nematicide developed by Bayer.[1][2] It is utilized in agriculture to control a variety of fungal diseases, including gray mold, powdery mildew, and apple scab, as well as to manage plant-parasitic nematodes.[3][4] Its unique dual functionality makes it a significant tool in integrated pest management (IPM) programs.[5] This technical guide provides an in-depth overview of the physicochemical properties of **fluopyram**, its mechanism of action, and detailed experimental protocols relevant to its application in research and development.

Physicochemical Properties

A comprehensive summary of **fluopyram**'s physicochemical properties is presented below. These parameters are crucial for understanding its environmental fate, designing formulations, and developing analytical methods.

Identification and Chemical Structure

Property	Value	Source(s)
IUPAC Name	N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide	[3]
CAS Number	658066-35-4	[3]
Chemical Formula	<chem>C16H11ClF6N2O</chem>	[3][6]
Molar Mass	396.71 g/mol	[6][7]
Appearance	White powder	[8]

Physical and Chemical Constants

Property	Value	Temperature (°C)	Source(s)
Melting Point	117.5 - 118 °C	N/A	[3][9]
Boiling Point	318 - 321 °C	N/A	[3]
Vapor Pressure	1.2×10^{-6} Pa	20	[10]
	3.1×10^{-6} Pa	25	
pKa	No dissociation at environmentally relevant pH	N/A	[11]
Henry's Law Constant	2.98×10^{-5} Pa m ³ /mol	25	[1]

Solubility and Partitioning

Property	Value	Temperature (°C)	Source(s)
Water Solubility	15 - 16 mg/L (at pH 7)	20	[1] [11] [10]
Solubility in Organic Solvents	> 250 g/L in Methanol, Acetone, Ethyl acetate, Dichloromethane, Dimethyl Sulfoxide	20	[11] [10]
n-Octanol/Water Partition Coefficient (log K _{ow})	3.3	20	[1] [10]

Mechanism of Action

Fluopyram's biological activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[\[7\]](#)[\[12\]](#) It specifically targets Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain of fungi and nematodes.[\[13\]](#)[\[14\]](#) By binding to the ubiquinone-binding site of the SDH enzyme, **fluopyram** blocks the electron transport chain.[\[13\]](#) This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[\[4\]](#)[\[12\]](#) The resulting energy deficit leads to paralysis and ultimately the death of the target organism.[\[4\]](#)[\[15\]](#) This targeted mode of action provides both preventative and curative effects against fungal pathogens.[\[12\]](#)

Caption: Mechanism of action of **fluopyram** as an SDHI. (Within 100 characters)

Experimental Protocols

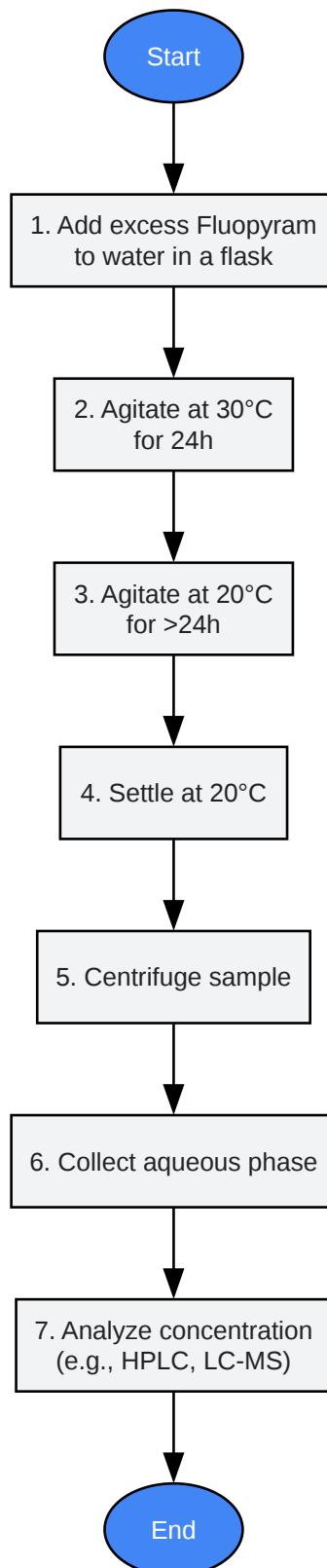
Detailed methodologies for key experiments related to the physicochemical properties and analysis of **fluopyram** are provided below.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This protocol is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for **fluopyram**.[\[16\]](#)[\[17\]](#)

Methodology:

- Preparation: Add an excess amount of **fluopyram** to a flask containing high-purity water. This ensures that a saturated solution is formed.
- Equilibration: Seal the flask and agitate it at a constant temperature slightly above the test temperature (e.g., 30°C) for 24 hours to facilitate rapid equilibration.
- Temperature Control: Reduce the temperature to the test temperature ($20 \pm 0.5^\circ\text{C}$) and continue to agitate for at least another 24 hours, allowing the system to reach equilibrium.
- Phase Separation: Transfer the flask to a constant temperature bath at 20°C and let it stand to allow for the separation of undissolved **fluopyram**.
- Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase. Centrifugation at the test temperature is recommended to ensure no solid particles are present.
- Analysis: Determine the concentration of **fluopyram** in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Replicates: The determination should be performed at least in duplicate. The mean of two or more valid determinations is reported as the water solubility.

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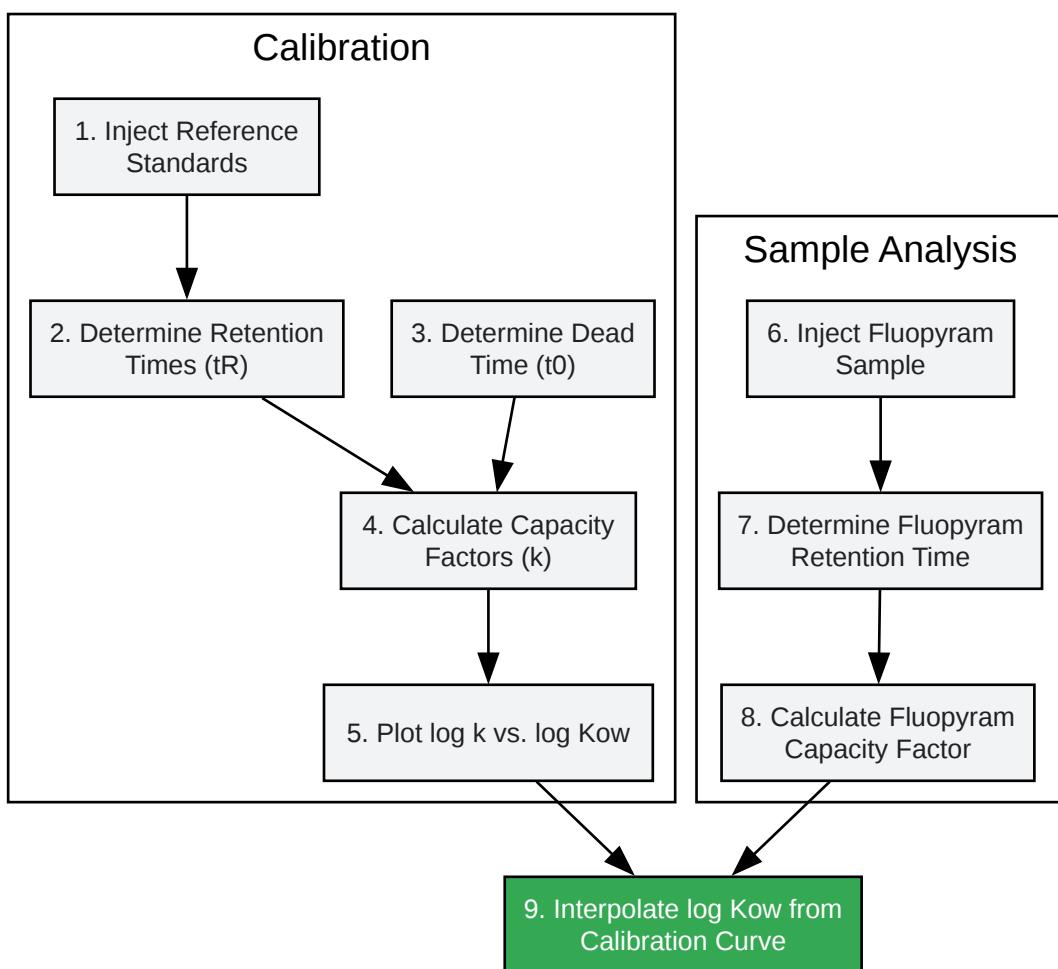
Caption: Workflow for determining water solubility via the flask method. (Within 100 characters)

Determination of n-Octanol/Water Partition Coefficient (log K_{ow}) (OECD Guideline 117 - HPLC Method)

This method estimates the log K_{ow} by correlating the substance's retention time on a reverse-phase HPLC column with the known log K_{ow} values of reference compounds.[\[10\]](#)[\[15\]](#) It is suitable for log K_{ow} values in the range of 0 to 6.[\[15\]](#)

Methodology:

- System Setup: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture).
- Calibration: Prepare a series of reference compounds with well-documented log K_{ow} values that bracket the expected log K_{ow} of **fluopyram** (3.3). Inject each reference standard and record its retention time (t_r).
- Dead Time (t₀) Determination: Determine the column dead time by injecting a non-retained substance (e.g., thiourea).
- Capacity Factor Calculation: For each reference compound, calculate the capacity factor (k) using the formula: $k = (t_r - t_0) / t_0$.
- Calibration Curve: Plot a graph of log k versus log K_{ow} for the reference compounds. A linear regression of this plot serves as the calibration curve.
- Sample Analysis: Dissolve **fluopyram** in the mobile phase and inject it into the HPLC system in duplicate. Record the mean retention time.
- log K_{ow} Determination: Calculate the capacity factor (k) for **fluopyram**. Using the regression equation from the calibration curve, interpolate the log K_{ow} value for **fluopyram**.

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Caption: Workflow for determining log K_{ow} via the HPLC method. (Within 100 characters)

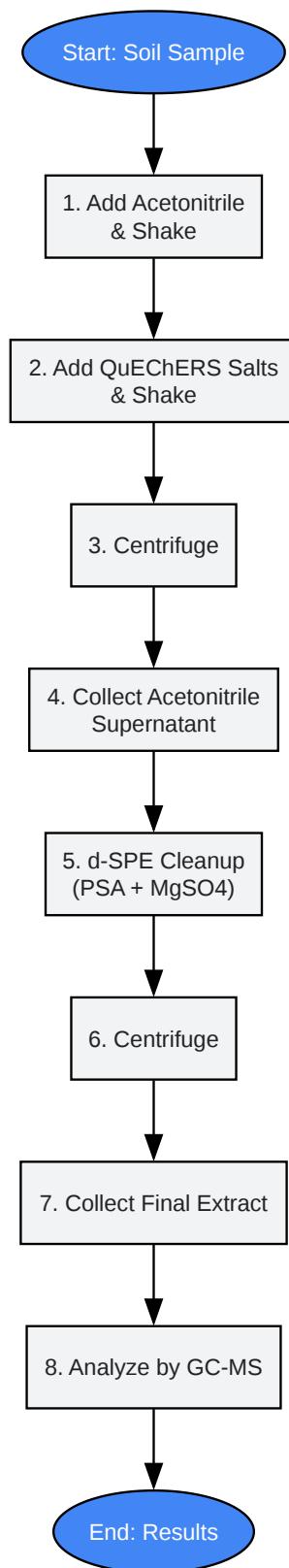
Residue Analysis in Soil (QuEChERS and GC-MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[4][7]

Methodology:

- Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add a defined amount of water to hydrate it.[4]
- Extraction:

- Add 10 mL of acetonitrile to the tube.
- Shake or vortex vigorously for 1-5 minutes to extract the **fluopyram** from the soil matrix.[4]
- Add a pre-packaged salt mixture (e.g., AOAC or EN standard salts, typically containing MgSO₄, NaCl, and buffering salts) to induce phase separation and stabilize the analyte.[7]
- Immediately shake vigorously for another 1-2 minutes.[8]
- Centrifuge the tube (e.g., at \geq 3000 rcf for 5 minutes) to separate the acetonitrile layer from the aqueous and solid phases.[4]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant to a 2 mL micro-centrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., anhydrous MgSO₄ to remove water and Primary Secondary Amine (PSA) to remove organic acids and other interferences).[7]
 - Vortex for 30 seconds and then centrifuge at high speed (e.g., \geq 5000 rcf for 2 minutes).[4]
- Analysis by GC-MS:
 - Carefully transfer the cleaned-up extract into an autosampler vial.
 - Inject a small volume (e.g., 1-2 μ L) into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
 - The German multiresidue method DFG S19, which uses GC with mass-selective detection (GC-MSD), is a validated method for **fluopyram** analysis.[18]
 - Quantify **fluopyram** based on a calibration curve prepared from analytical standards.



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Caption: QuEChERS workflow for **fluopyram** residue analysis in soil. (Within 100 characters)

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